molecular formula C21H18ClN5O3 B2530834 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide CAS No. 899737-69-0

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide

Katalognummer: B2530834
CAS-Nummer: 899737-69-0
Molekulargewicht: 423.86
InChI-Schlüssel: AJVOVSGJYQPFJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which has garnered attention for its diverse biological activities, particularly in cancer research. This article explores the compound's biological activity, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Substituents :
    • 3-chlorophenyl group
    • 4-methoxyphenyl group
    • Amide linkage

This unique combination of structural elements contributes to its biological activity and interaction with various molecular targets.

This compound has been shown to exhibit kinase inhibitory activity , particularly against several key kinases involved in cancer progression. These include:

  • Aurora Kinase
  • FLT3
  • JAK2

The inhibition of these kinases suggests potential utility in treating cancers characterized by aberrant kinase signaling pathways. The presence of halogen atoms (chlorine) enhances lipophilicity, potentially improving the compound's bioavailability and target engagement .

In Vitro Studies

Recent studies have evaluated the compound's anti-proliferative effects on various cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), MDA-MB-468 (breast cancer)
  • Efficacy :
    • The compound demonstrated significant anti-proliferative activity with IC50 values indicating effective inhibition at low concentrations.
    • For example, derivatives similar to this compound showed IC50 values as low as 0.016 µM against wild-type EGFR .

Apoptosis Induction

Flow cytometric analyses revealed that the compound can induce apoptosis in cancer cells. Mechanistic studies indicated that it promotes:

  • Cell Cycle Arrest : Primarily at the S and G2/M phases.
  • Increased Apoptotic Markers : Such as BAX/Bcl-2 ratio and caspase activation .

Case Studies

Several case studies highlight the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • EGFR Inhibition : A derivative was shown to inhibit both wild-type and mutant EGFR with notable potency, suggesting its application in targeting resistant cancer forms .
  • Kinase Inhibitor Development : Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can yield compounds with enhanced selectivity and reduced off-target effects .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine class.

CompoundTarget KinaseIC50 (µM)Cell LineMechanism
Compound AEGFR WT0.016A549Apoptosis induction
Compound BFLT30.023HCT-116Cell cycle arrest
Compound CJAK20.030MDA-MB-468BAX/Bcl-2 modulation

Eigenschaften

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-30-17-8-5-14(6-9-17)7-10-19(28)25-26-13-23-20-18(21(26)29)12-24-27(20)16-4-2-3-15(22)11-16/h2-6,8-9,11-13H,7,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVOVSGJYQPFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.